molecular formula C41H35ClN6O2 B563600 N-Trityl Losartan Carboxylic Acid CAS No. 960231-60-1

N-Trityl Losartan Carboxylic Acid

Cat. No.: B563600
CAS No.: 960231-60-1
M. Wt: 679.221
InChI Key: ZEAQNSPMAZTVSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The development of N-Trityl Losartan Carboxylic Acid is intertwined with the commercialization of losartan in the 1990s. Early patents, such as US Patent 5,138,069 (1992), outlined methods for synthesizing losartan via trityl-protected intermediates to prevent unwanted side reactions. The trityl group was strategically introduced to shield the tetrazole ring during coupling reactions, a process later refined in patents like WO2005023758A2 (2004), which described acid-catalyzed cleavage of the trityl group in ketone-based solvents. These advancements enabled scalable production of losartan, positioning this compound as a cornerstone in industrial synthesis.

Key Milestones:

  • 1992 : Introduction of trityl-protected intermediates in losartan synthesis.
  • 2002–2004 : Optimization of deprotection methods using hydrochloric acid in methanol.
  • 2010s : Emergence of deuterated variants (e.g., N-Trityl Losartan-d3 Carboxylic Acid) for analytical applications.

Significance in Pharmaceutical Research

This compound plays a pivotal role in drug development and quality control:

Application Description
Synthetic Intermediate Facilitates high-purity losartan production by protecting reactive sites.
Analytical Reference Standard Used in HPLC and mass spectrometry to quantify losartan impurities.
Metabolic Studies Helps trace the biotransformation of losartan to EXP-3174.

Deuterated analogs, such as N-Trityl Losartan-d3 Carboxylic Acid (CAS 960231-60-1), are particularly valuable in pharmacokinetic studies, where they serve as internal standards to enhance analytical precision.

Relationship to Losartan and Its Active Metabolite (EXP-3174)

Losartan’s therapeutic efficacy largely depends on its oxidation to EXP-3174 (Losartan Carboxylic Acid), a metabolite 10–40 times more potent in antagonizing angiotensin II receptors. The synthesis of losartan involves this compound as a precursor:

  • Trityl Protection : The tetrazole ring is shielded with a trityl group to prevent undesired reactivity during imidazole coupling.
  • Deprotection : Acid hydrolysis (e.g., HCl in methanol) removes the trityl group, yielding losartan.
  • Metabolic Activation : Hepatic cytochrome P450 enzymes oxidize losartan’s hydroxymethyl group to EXP-3174’s carboxylate.

Structural Comparison :

Property This compound Losartan EXP-3174
Molecular Formula C₄₁H₃₅ClN₆O₂ C₂₂H₂₃ClN₆O C₂₂H₂₁ClN₆O₂
Molecular Weight (g/mol) 679.21 422.91 436.89
Key Functional Group Trityl-protected tetrazole Hydroxymethyl Carboxylate

This hierarchical relationship underscores the compound’s role in bridging synthetic chemistry and pharmacology.

Positioning within the Sartan Class of Compounds

Sartans (ARBs) inhibit angiotensin II’s vasoconstrictive effects by blocking AT₁ receptors. This compound aligns with this class through its structural and functional lineage:

  • Core Structure : Shares the biphenyltetrazole motif common to sartans like valsartan and irbesartan.
  • Synthetic Utility : Unlike therapeutic sartans, it serves as a non-pharmacological intermediate, emphasizing its industrial rather than clinical relevance.
  • Innovation Driver : Modifications to its trityl group have inspired deuterated and isotopically labeled analogs for advanced research.

Properties

IUPAC Name

[2-butyl-5-chloro-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl hydrogen carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H37ClN6O3/c1-2-3-23-38-44-39(43)37(29-52-41(50)51)48(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-45-46-47-49(40)42(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27H,2-3,23,28-29H2,1H3,(H,50,51)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJBBFGCLFICMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)COC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H37ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

709.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction to the Alcohol Intermediate

The aldehyde intermediate is reduced using sodium borohydride in methanol at 5–10°C, followed by stirring at 20–25°C for 1 hour. This step produces crude trityl Losartan (alcohol form), which is isolated via centrifugation.

Acid-Catalyzed Tritilylation and Purification

Patent ES2259412T3 outlines a method for preparing Losartan by cleaving the trityl group from this compound. While focused on deprotection, this process indirectly validates the stability of the trityl-protected intermediate under controlled conditions:

Tritilylation of the Tetrazole Ring

The tetrazole ring is protected via reaction with trityl chloride in the presence of a non-nucleophilic base. This step ensures regioselectivity during subsequent imidazole alkylation.

Crystallization and Purification

The crude product is purified through sequential solvent exchanges:

  • Toluene and methanol at 25–30°C to dissolve impurities.

  • Ethyl acetate and water for crystallization, yielding >98% pure this compound after drying at 65–75°C.

Purification Metrics

  • Purity : >98% (HPLC)

  • Recovery : ~88.5% after acid cleavage.

Industrial-Scale Optimization

Solvent and Temperature Control

Industrial protocols emphasize toluene as the primary solvent due to its ability to dissolve both polar and non-polar intermediates. Temperature gradients are tightly controlled:

  • Step 1 : 50–60°C for efficient coupling.

  • Step 2 : 5–10°C to prevent borohydride decomposition.

  • Step 3 : 25–30°C for crystallization.

Catalytic Efficiency

Tetrabutylammonium bromide enhances reaction rates by facilitating phase transfer between aqueous and organic layers. This reduces reaction times by ~30% compared to non-catalytic methods.

Challenges and Mitigation Strategies

Trityl Group Stability

The trityl group is susceptible to acidic conditions, necessitating pH-neutral environments during oxidation. For example, using PDC in DMF (pH ~7) avoids premature deprotection.

Byproduct Formation

Side reactions, such as over-oxidation to ketones, are minimized by:

  • Controlled stoichiometry of oxidizing agents.

  • Low-temperature (5–10°C) conditions during critical steps.

Comparative Analysis of Methods

Parameter Patent CN105017226A ChemicalBook Patent ES2259412T3
Starting Material Imidazole aldehydeLosartanTritilylated intermediate
Key Reagent Sodium borohydridePDCHCl/NaOH
Yield High (qualitative)94%88.5%
Purity >98%N/A98.8%

Scientific Research Applications

Comparison with Similar Compounds

Losartan Carboxylic Acid (EXP3174)

Structural Features :

  • Retains the biphenyltetrazole and imidazole carboxylate groups essential for AT1 receptor antagonism.
  • Lacks the trityl group, resulting in higher aqueous solubility compared to N-Trityl Losartan Carboxylic Acid .

Pharmacological Profile :

  • Binding Affinity : EXP3174 exhibits superior AT1 receptor binding (−log IC₅₀ = 8.46) compared to Losartan (−log IC₅₀ = 8.25) due to its carboxylate anion, which mimics angiotensin II’s pharmacophoric groups .
  • Potency: Noncompetitive antagonist with 10-fold higher in vitro activity than Losartan in inhibiting angiotensin II-induced vasoconstriction .
  • Metabolism : Active metabolite of Losartan, contributing to 10–40% of its antihypertensive effect .

Analytical Detection :

  • Quantified via LC-MS/MS with LLOQ of 3 ng/mL in plasma, using irbesartan as an internal standard .

Losartan (Parent Compound)

Structural Differences :

  • Contains a hydroxymethyl group instead of a carboxylate at the C-2 position of the imidazole ring.

Pharmacokinetics :

  • Rapidly metabolized to EXP3174 (t₁/₂ = 1.5–2.5 hours) .
  • Lower AT1 receptor affinity (−log IC₅₀ = 8.25) compared to EXP3174 .

Losartan Analog V8COOH

Structural Modifications :

  • Carboxyl group at C-2 position (similar to EXP3174) but with altered alkyl chain configuration.

Pharmacological Insights :

  • Higher binding affinity (−log IC₅₀ = 8.46) than Losartan, emphasizing the importance of the carboxylate group for receptor interaction .

Other Derivatives and Impurities

Compound Molecular Formula Molecular Weight Key Features Role/Application
N-Trityl Losartan C₄₁H₃₇ClN₆O 665.24 Trityl-protected intermediate; used in impurity profiling Synthetic intermediate
Losartan Carboxaldehyde C₂₂H₂₁ClN₆O 420.90 Aldehyde derivative; oxidative metabolite Metabolic study reference
Losartan N2-Glucuronide C₂₈H₃₁ClN₆O₇ 599.04 Phase II metabolite; enhances water solubility Excretion pathway analysis
EXP3174 (Losartan Carboxylic Acid) C₂₂H₂₁ClN₆O₂ 436.90 Active metabolite; noncompetitive AT1 antagonist Primary therapeutic agent

Physicochemical and Pharmacokinetic Comparison

Parameter This compound Losartan Carboxylic Acid (EXP3174) Losartan
Solubility Low in water; soluble in organics Sparingly soluble in water Moderate in water
logP ~6.5 (estimated) 2.8–3.2 2.5–3.0
Plasma Protein Binding N/A >99% 98–99%
Metabolic Stability High (trityl resists hydrolysis) Stable active metabolite Rapidly metabolized
Analytical LLOQ 2.5–25 ng/mL (LC-MS/MS) 3 ng/mL (LC-MS/MS) 1–10 ng/mL

Key Research Findings

Binding Affinity : EXP3174’s carboxylate group increases AT1 receptor interaction strength, making it 10-fold more potent than Losartan in vitro .

Synthetic Utility : this compound’s trityl group simplifies purification and characterization during Losartan analog synthesis .

Metabolic Pathways : Losartan’s oxidation to EXP3174 accounts for its prolonged antihypertensive effect, while N-Trityl derivatives are inert intermediates .

Analytical Challenges : Co-detection of Losartan, EXP3174, and N-Trityl derivatives requires polarity-switching LC-MS/MS methods due to divergent ionization properties .

Q & A

Q. What structural features of N-Trityl Losartan Carboxylic Acid are critical for its interaction with the angiotensin II type 1 (AT1) receptor?

this compound contains a trityl-protected tetrazole group and a carboxylic acid moiety, which are essential for binding to the AT1 receptor. The trityl group enhances metabolic stability, while the carboxylic acid contributes to ionic interactions with receptor residues. Structural validation can be achieved via X-ray crystallography or NMR spectroscopy, referencing the imidazole and biphenyl core highlighted in structural diagrams .

Q. How can researchers synthesize this compound with high purity?

Synthesis involves multi-step reactions, starting with losartan intermediates. Key steps include tritylation of the tetrazole group to protect reactive sites, followed by oxidation to the carboxylic acid. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and validation by HPLC (C18 column, 0.1% TFA in acetonitrile/water) ensure >95% purity. Intermediate characterization (e.g., CAS 960231-60-1) should use mass spectrometry and 1^1H/13^{13}C NMR .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

LC-MS/MS with deuterated internal standards (e.g., N-Trityl Losartan-D4 Carboxaldehyde) improves accuracy. Use a C18 column, mobile phase of 0.1% formic acid in water/acetonitrile, and MRM transitions for quantification. Method validation should include linearity (1–500 ng/mL), recovery (>80%), and matrix effect studies .

Advanced Research Questions

Q. How do conflicting IC50_{50}50​ values for AT1 receptor inhibition across studies arise, and how can they be resolved?

Discrepancies in IC50_{50} (e.g., 1.1 nM vs. 5 nM) may stem from assay conditions (cell type, angiotensin II concentration, or incubation time). Standardize protocols using vascular smooth muscle cells (VSMCs), 10 nM angiotensin II, and 30-min pre-incubation with the compound. Validate via competitive binding assays (125^{125}I-labeled angiotensin II) and functional readouts (inositol phosphate accumulation) .

Q. What metabolic pathways influence this compound’s pharmacokinetics, and how can its stability be optimized?

The compound undergoes hepatic CYP450-mediated oxidation and glucuronidation. To enhance stability, modify the trityl group with electron-withdrawing substituents or use prodrug strategies. Assess metabolic stability in human liver microsomes (HLMs) with NADPH cofactor and monitor via LC-MS for parent compound depletion .

Q. How can researchers differentiate this compound’s effects from its metabolites in complex biological systems?

Employ stable isotope tracing (e.g., 13^{13}C-labeled compound) combined with high-resolution mass spectrometry. For in vivo studies, use knockout models (e.g., CYP2C9-null mice) to isolate metabolite contributions. Pharmacokinetic parameters (AUC, t1/2t_{1/2}) should be compared between wild-type and knockout models .

Q. What experimental designs are suitable for studying this compound’s role in biased AT1 receptor signaling (e.g., β-arrestin vs. G-protein pathways)?

Use BRET (Bioluminescence Resonance Energy Transfer) assays to measure β-arrestin recruitment and Gαq_q-mediated calcium flux simultaneously. Compare signaling bias ratios (β-arrestin/G-protein) with reference ligands like TRV-120027. Dose-response curves (0.1–1000 nM) and Schild regression analysis can quantify pathway preference .

Methodological Notes

  • Contradictory Data Resolution : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays).
  • Advanced Detection : For low-abundance samples, employ immunoaffinity enrichment prior to LC-MS/MS analysis.
  • Structural Confirmation : Combine crystallography with molecular dynamics simulations to predict binding conformations under physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.